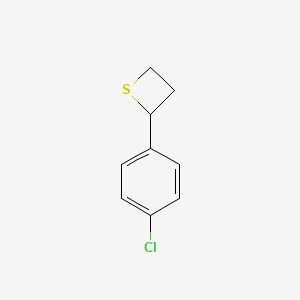
2-(4-Chlorophenyl)thietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)thietane is a heterocyclic compound that features a four-membered ring containing three carbon atoms and one sulfur atom, with a 4-chlorophenyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thietane can be achieved through several methods. One common approach involves the reaction of 1,3-dihaloalkanes with sodium sulfide. For instance, 1,3-dibromopropane can react with sodium sulfide to form the thietane ring . Another method includes the cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The reaction conditions are carefully controlled to maximize yield and purity. For example, the use of high-purity reagents and solvents, as well as precise temperature and pressure control, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)thietane undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can be opened by nucleophiles such as butyllithium.
Oxidation: Thietane derivatives can be oxidized to form sulfoxides and sulfones.
Cycloaddition: Thietanes can participate in [2+2] cycloaddition reactions with alkenes and thiocarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like butyllithium are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Cycloaddition: Photochemical conditions or the presence of catalysts like Lewis acids can facilitate these reactions.
Major Products
Nucleophilic Substitution: The major products are open-chain compounds with functional groups introduced by the nucleophile.
Oxidation: The products are typically sulfoxides or sulfones.
Cycloaddition: The products are larger ring systems or spiro compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)thietane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Medicine: Some thietane-containing compounds are being explored for their therapeutic potential.
Industry: Thietanes are used as building blocks in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)thietane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietane: The parent compound with a four-membered ring containing three carbon atoms and one sulfur atom.
Thiirane: A three-membered ring analog with similar reactivity but different ring strain and properties.
Tetrahydrothiophene: A five-membered ring analog with different chemical behavior and applications.
Uniqueness
2-(4-Chlorophenyl)thietane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activities compared to simpler thietane derivatives .
Eigenschaften
CAS-Nummer |
33994-08-0 |
|---|---|
Molekularformel |
C9H9ClS |
Molekulargewicht |
184.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)thietane |
InChI |
InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
FNOUNUMVHUHCJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


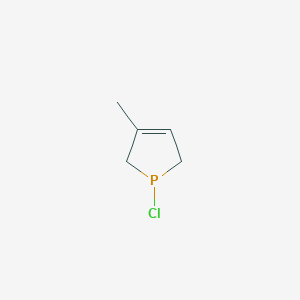


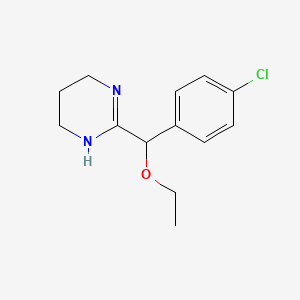
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
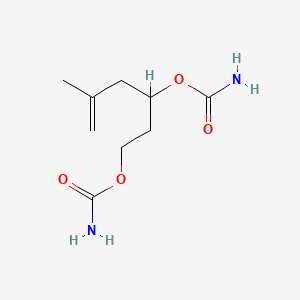
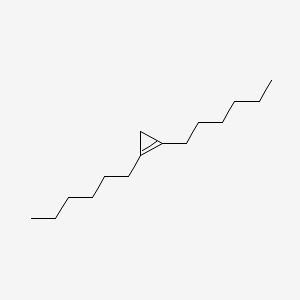
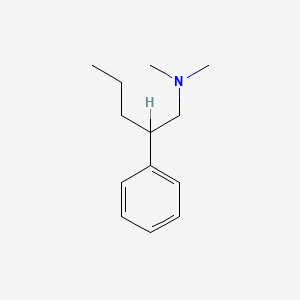

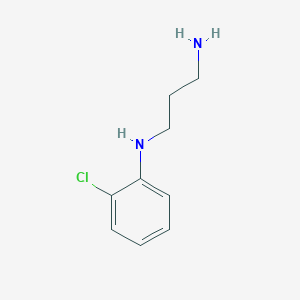


![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
